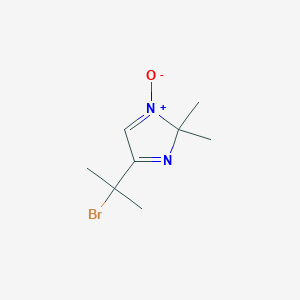
Pyrazine, 2-(cyclohexylthio)-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazine, 2-(cyclohexylthio)-3-methyl- is a heterocyclic aromatic organic compound. It is a derivative of pyrazine, which is known for its diverse applications in various fields such as pharmaceuticals, organic materials, and natural products. The compound features a pyrazine ring substituted with a cyclohexylthio group at the second position and a methyl group at the third position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrazine, 2-(cyclohexylthio)-3-methyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloro-3-methylpyrazine with cyclohexylthiol in the presence of a base such as sodium hydride can yield the desired compound. The reaction typically requires an inert atmosphere and a solvent like dimethylformamide (DMF) to proceed efficiently.
Industrial Production Methods
Industrial production of pyrazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Pyrazine, 2-(cyclohexylthio)-3-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, thioether derivatives.
Substitution: Substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
Pyrazine, 2-(cyclohexylthio)-3-methyl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of pyrazine, 2-(cyclohexylthio)-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazine: The parent compound with a simpler structure.
2,3-Dimethylpyrazine: A derivative with two methyl groups.
2,5-Dimethylpyrazine: Another methyl-substituted pyrazine.
2,3,5-Trimethylpyrazine: A pyrazine derivative with three methyl groups.
Uniqueness
Pyrazine, 2-(cyclohexylthio)-3-methyl- is unique due to the presence of the cyclohexylthio group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s lipophilicity, stability, and potential interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
73972-64-2 |
|---|---|
Fórmula molecular |
C11H16N2S |
Peso molecular |
208.33 g/mol |
Nombre IUPAC |
2-cyclohexylsulfanyl-3-methylpyrazine |
InChI |
InChI=1S/C11H16N2S/c1-9-11(13-8-7-12-9)14-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 |
Clave InChI |
PWXZCRYBKTWJTJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CN=C1SC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Amino-N-[4-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B14445410.png)
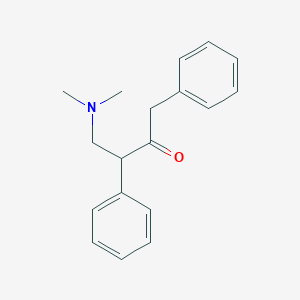
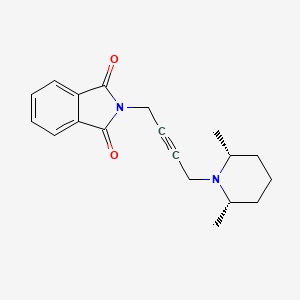
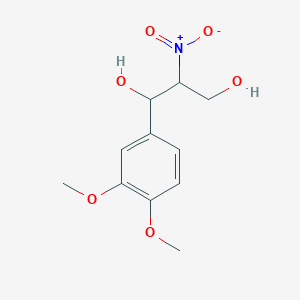
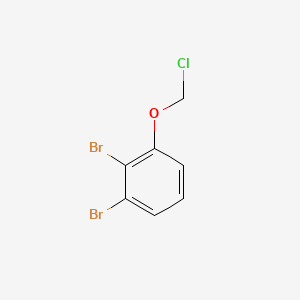
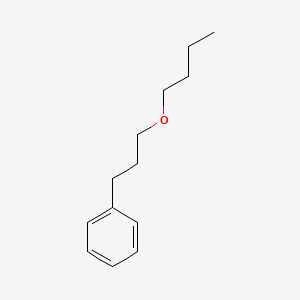

![N-(4'-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14445453.png)

![{[(But-3-en-2-yl)sulfanyl]methyl}benzene](/img/structure/B14445463.png)
![7-Chloro-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14445467.png)
![1-[3-(Benzyloxy)phenyl]azetidin-2-one](/img/structure/B14445473.png)
